molecular formula C7H9N3OS B14315433 N-(3-Hydroxypyridin-2-yl)-N'-methylthiourea CAS No. 113520-12-0

N-(3-Hydroxypyridin-2-yl)-N'-methylthiourea

Cat. No.: B14315433
CAS No.: 113520-12-0
M. Wt: 183.23 g/mol
InChI Key: CIYYNYSVSXHBLX-UHFFFAOYSA-N
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Description

N-(3-Hydroxypyridin-2-yl)-N’-methylthiourea is an organic compound that features a pyridine ring substituted with a hydroxyl group at the 3-position and a thiourea moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxypyridin-2-yl)-N’-methylthiourea typically involves the reaction of 3-hydroxypyridine-2-carboxylic acid with methyl isothiocyanate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for N-(3-Hydroxypyridin-2-yl)-N’-methylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxypyridin-2-yl)-N’-methylthiourea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The thiourea moiety can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Formation of pyridine-2,3-dione derivatives.

    Reduction: Formation of N-(3-aminopyridin-2-yl)-N’-methylthiourea.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Hydroxypyridin-2-yl)-N’-methylthiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Hydroxypyridin-2-yl)-N’-methylthiourea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyl and thiourea groups play crucial roles in these interactions, often forming hydrogen bonds or coordinating with metal ions in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Hydroxypyridin-2-yl)pivalamide
  • N-(3-Hydroxypyridin-2-yl)benzamide
  • N-(3-Hydroxypyridin-2-yl)acetamide

Uniqueness

N-(3-Hydroxypyridin-2-yl)-N’-methylthiourea is unique due to the presence of both hydroxyl and thiourea functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of interactions with molecular targets, making it a versatile compound in various applications .

Properties

CAS No.

113520-12-0

Molecular Formula

C7H9N3OS

Molecular Weight

183.23 g/mol

IUPAC Name

1-(3-hydroxypyridin-2-yl)-3-methylthiourea

InChI

InChI=1S/C7H9N3OS/c1-8-7(12)10-6-5(11)3-2-4-9-6/h2-4,11H,1H3,(H2,8,9,10,12)

InChI Key

CIYYNYSVSXHBLX-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NC1=C(C=CC=N1)O

Origin of Product

United States

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